

Spectroscopic Profile of 2-Ethylhexanoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *2-Ethylhexanoyl chloride*

Cat. No.: B1329509

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylhexanoyl chloride** (CAS No. 760-67-8), a key intermediate in the synthesis of various specialty chemicals, pharmaceuticals, and organic peroxides. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for **2-Ethylhexanoyl chloride** is summarized in the following tables, providing a clear and concise reference for researchers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **2-Ethylhexanoyl chloride**, typically recorded in deuterated chloroform ($CDCl_3$) on a 90 MHz instrument, exhibits characteristic signals corresponding to the different proton environments in the molecule.^[1]

Assignment (Structure)	Chemical Shift (δ) in ppm
A	2.68
B	2.02 - 1.48
C	1.48 - 1.16
D	0.97
E	0.91

Data sourced from ChemicalBook.[\[1\]](#)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for **2-Ethylhexanoyl chloride** was obtained using a Bruker AM-270 instrument. While a detailed peak list is not publicly available, typical chemical shifts for acyl chlorides can be referenced for interpretation.

Carbon Atom	Typical Chemical Shift (δ) in ppm
Carbonyl (C=O)	170-180
Methine (CH)	50-60
Methylene (CH ₂)	20-40
Methyl (CH ₃)	10-20

Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethylhexanoyl chloride**, recorded using an ATR-Neat technique on a Bruker Tensor 27 FT-IR spectrometer, shows characteristic absorption bands for its functional groups.[\[2\]](#)

Vibrational Mode	Absorption Range (cm ⁻¹)	Intensity
C=O Stretch (Acyl Chloride)	1810 - 1790	Strong
C-H Stretch (Alkyl)	2960 - 2850	Strong
C-H Bend (Alkyl)	1465 - 1375	Medium
C-Cl Stretch	800 - 600	Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2-Ethylhexanoyl chloride** reveals a molecular ion peak and a characteristic fragmentation pattern. The mass of the molecular ion is 162 g/mol .[\[1\]](#) [\[3\]](#)

m/z	Relative Intensity (%)	Possible Fragment
162	Low	[M] ⁺ (Molecular Ion)
127	3.1	[M-Cl] ⁺
106	15.8	[M-C ₄ H ₈] ⁺
99	9.3	[C ₆ H ₁₁ O] ⁺
83	16.0	[C ₆ H ₁₁] ⁺
57	100.0	[C ₄ H ₉] ⁺ (Base Peak)
55	47.8	[C ₄ H ₇] ⁺
43	23.9	[C ₃ H ₇] ⁺
41	30.5	[C ₃ H ₅] ⁺
29	15.3	[C ₂ H ₅] ⁺

Data compiled from ChemicalBook and NIST WebBook.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 90 MHz NMR spectrometer.
- Sample Preparation: Approximately 0.04 mL of **2-Ethylhexanoyl chloride** was dissolved in 0.5 mL of deuterated chloroform (CDCl_3).[\[1\]](#)
- Data Acquisition: The ^1H NMR spectrum was acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ^{13}C NMR, a Bruker AM-270 spectrometer was utilized.[\[2\]](#)

Infrared (IR) Spectroscopy

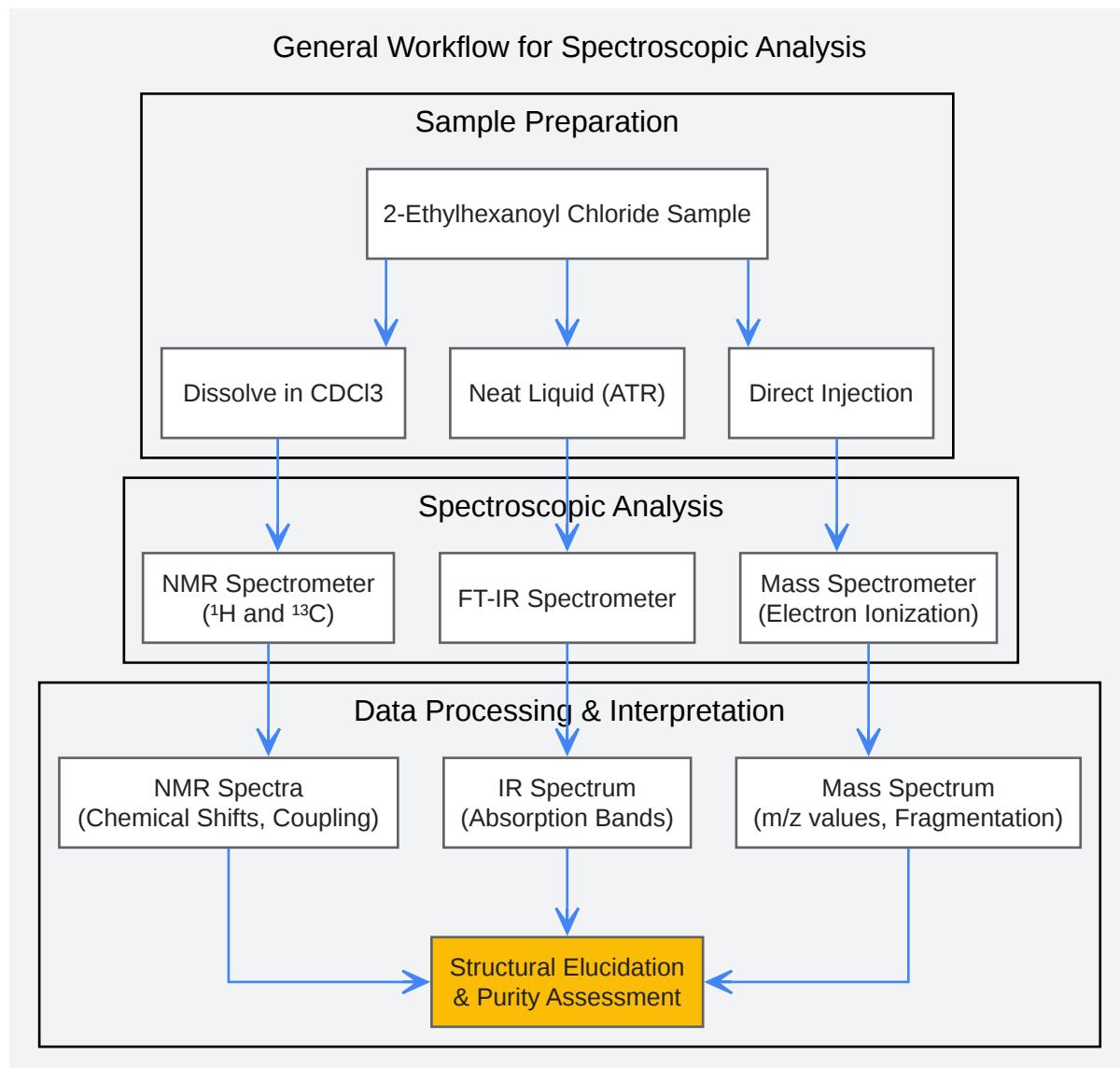
- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer.[\[2\]](#)
- Sample Preparation: The spectrum was obtained using the Attenuated Total Reflectance (ATR) technique with the neat liquid sample.
- Data Acquisition: The IR spectrum was recorded in the mid-infrared range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer operating under electron ionization (EI) mode.
- Sample Introduction: The sample was introduced into the ion source, which was maintained at a temperature of 260 °C, while the sample reservoir was at 140 °C.[\[1\]](#)
- Ionization: Electron ionization was performed at an energy of 75 eV.[\[1\]](#)
- Data Acquisition: The mass spectrum was scanned over a range of m/z values to detect the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethylhexanoyl chloride**.



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Caption: Workflow of Spectroscopic Analysis.

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